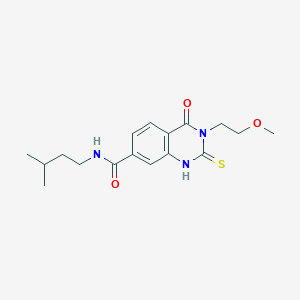

![molecular formula C18H15F3N2O2S B2366821 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034263-47-1](/img/structure/B2366821.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound with a fused benzene and thiophene ring . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The benzothiophene moiety would contribute to the compound’s aromaticity and potentially its photophysical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Applications De Recherche Scientifique

Antimicrobial and Fungicidal Activities

- Research on nicotinic acid derivatives, including similar structures to the specified compound, demonstrates significant antimicrobial and fungicidal activities. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been synthesized and showed promising in vitro antimicrobial screening against several bacterial and fungal species (Patel & Shaikh, 2010). Additionally, N-(thiophen-2-yl) nicotinamide derivatives have been found to exhibit excellent fungicidal activities, surpassing some commercial fungicides in effectiveness against cucumber downy mildew (Wu et al., 2022).

Antiproliferative and Apoptosis-Inducing Agents

- A series of benzothiazole derivatives, closely related to the target compound, were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significantly improved antiproliferative activity and induced apoptosis in cancer cells (Zhang et al., 2018).

Corrosion Inhibition

- Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, suggesting potential industrial applications in protecting metals against corrosion (Chakravarthy et al., 2014).

Hydrogel Formation

- The study on the formation of hydrogels by pyridyl amides derived from nicotinic and isonicotinic acids, including compounds like N-(4-pyridyl)isonicotinamide, reveals the potential for creating novel materials for pharmaceutical and biomedical applications (Kumar et al., 2004).

Anticancer and Tubulin Polymerization Inhibitors

- N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, through the structure-activity relationship, have been identified as potent anticancer agents by inhibiting tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2014).

Herbicidal Activity

- A study on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated notable herbicidal activity against various weeds, indicating the potential use of nicotinamide derivatives in agricultural applications (Yu et al., 2021).

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c1-17(25,15-8-11-4-2-3-5-13(11)26-15)10-23-16(24)12-6-7-14(22-9-12)18(19,20)21/h2-9,25H,10H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGYJAUUIGREJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

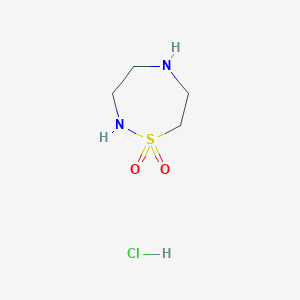

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)